N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline
Overview
Description
Scientific Research Applications
Synthesis Technologies and Compound Development : A new synthesis technology for a compound structurally similar to N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline was developed, showing the potential for large-scale industrial production due to its simple operation and high yield Lan-xiang (2011). Additionally, synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline, demonstrates the versatility of such compounds in creating a range of structurally diverse molecules Vaid et al. (2014).
Sigma Receptor Binding : Research on polyamines based on N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a compound structurally related to N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline, indicates significant potential in affecting sigma-1 and sigma-2 receptor subtypes de Costa et al. (1994). This has implications for pharmacological applications, particularly in neurology and psychiatry.
Photoluminescence and Optoelectronic Applications : A study on quinoxaline derivative 4,4'-((1E,1'E)-quinoxaline-2,3-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) highlights its potential in optoelectronic applications, indicating that solvent-stabilized charge-transfer states can play a role in the relaxation of excited molecules, which is crucial for understanding the structure-property relationships in functional materials Wang et al. (2021).
Pesticide and Herbicide Applications : A study on 2,4-Dichlorophenoxyacetic acid (2,4-D), a component of N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline, discussed its use as a herbicide and the environmental impact of its different formulations Wilson et al. (1997). This is relevant for understanding the environmental behavior of such compounds.
properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-3,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-11-3-5-14(9-12(11)2)19-7-8-20-16-6-4-13(17)10-15(16)18/h3-6,9-10,19H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDYIOMAGGILQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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